4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine
Description
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine is a tertiary amine featuring a bicyclic pyridopyridazine core fused to a thiomorpholine ring. The compound is structurally characterized by its sulfur-containing thiomorpholine moiety, which distinguishes it from oxygenated morpholine analogues. It has been cataloged as a research chemical by suppliers like CymitQuimica, though it is currently listed as discontinued . While direct pharmacological data for this compound are sparse, its structural features align with heterocyclic compounds explored in medicinal chemistry for targeting enzymes or protein domains, such as BET (bromodomain and extra-terminal) proteins .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOSYKVNNVTFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine typically follows a convergent approach:
- Step 1: Construction of the 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core via cyclization reactions involving appropriate hydrazine or pyridazine precursors.
- Step 2: Introduction of the thiomorpholine substituent at the 3-position of the pyridazinyl ring through nucleophilic substitution or coupling reactions.
This approach ensures regioselective installation of the thiomorpholine group on the bicyclic scaffold.
Preparation of the Tetrahydropyridopyridazine Core
The tetrahydropyrido[4,3-c]pyridazine ring system is synthesized by cyclization of precursors bearing hydrazino or related functional groups with suitable electrophilic partners.
Hydrazine Cyclization: Hydrazine derivatives react with keto or aldehyde functionalities to form the pyridazine ring via nucleophilic substitution followed by ring closure and aromatization steps. For example, hydrazino-substituted pyridine derivatives undergo intramolecular cyclization under reflux conditions in ethanol or acetic acid to yield the tetrahydropyridopyridazine core. This method is supported by analogous syntheses of related heterocycles where hydrazine reacts with carbonyl compounds to form fused bicyclic systems.
Ring Closure via Palladium-Catalyzed Reactions: In some cases, palladium-mediated cross-coupling reactions are employed to construct the bicyclic framework, especially when the starting materials contain halogenated pyridine derivatives. Sequential Sonogashira coupling followed by base-mediated cyclization has been reported for related heterocyclic systems, providing efficient access to fused bicyclic cores.
Representative Synthetic Example
A typical synthetic route adapted from patent WO2010120996A1 and related literature is summarized below:
Analytical and Research Findings
Yields and Purity: The overall yields of the bicyclic core formation range from 38% to 88% depending on the step and purification methods, with chromatographic techniques employed for isomer separation.
Spectroscopic Characterization: The final compound and intermediates are characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm ring formation and substitution patterns. For example, 1H NMR signals corresponding to NH2 and ring protons confirm successful cyclization and substitution.
Optimization Notes: Protecting groups such as Boc (tert-butoxycarbonyl) are used during synthesis to improve reaction selectivity and yields, especially in multi-step sequences involving palladium catalysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a lead compound in the development of new pharmacological agents. Its structure allows for modifications that can enhance biological activity while maintaining stability.
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrido[4,3-c]pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The thiomorpholine moiety may enhance the ability to penetrate bacterial membranes, potentially leading to the development of new antibiotics .
Neuropharmacology
The tetrahydropyrido structure is associated with neuroactive properties. Compounds derived from this scaffold have been studied for their effects on neurotransmitter systems.
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function and memory retention in preclinical models, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
Drug Design and Development
The unique structural features of 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine make it an attractive scaffold for drug design.
- Lead Optimization : The compound serves as a scaffold for synthesizing libraries of analogs to optimize potency and selectivity against specific biological targets. The presence of nitrogen heterocycles allows for diverse substitutions that can modulate pharmacokinetic properties .
Case Study 1: Anticancer Activity
In a study published by Heinisch et al., derivatives of tetrahydropyrido[4,3-c]pyridazine were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuropharmacological Effects
Research conducted by Grygorenko et al. explored the cognitive-enhancing effects of tetrahydropyrido derivatives in animal models. The findings suggested significant improvements in memory tasks, supporting the potential use of these compounds in treating cognitive disorders .
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine and analogous compounds:
*Note: XlogP and polar surface area for the thiomorpholine derivative are extrapolated from its morpholine analogue in , adjusted for sulfur’s higher lipophilicity compared to oxygen.
Structural and Functional Insights
- Thiomorpholine vs. However, this may reduce solubility in aqueous environments .
- Core Heterocycle Modifications: Compounds with pyrido-thieno-pyrimidinone cores () exhibit BET-BDII selectivity due to their N-acetylated pyrido moieties, suggesting that similar regions in this compound could influence target binding .
- Side Chain Variations : The glutamate ester and thiophene groups in ’s compound introduce additional hydrogen-bonding and π-stacking capabilities, which are absent in the thiomorpholine derivative but critical for enzyme inhibition .
Biological Activity
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. One notable method includes a one-pot reaction involving 4-piperidone derivatives and hydrazine, yielding compounds in moderate to high overall yields (32–35%) .
Anticancer Properties
Research indicates that compounds related to the tetrahydropyrido[4,3-c]pyridazine scaffold exhibit notable anticancer activity. For example, derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives demonstrated IC50 values in the low micromolar range (1.06 ± 0.16 μM for A549 cells) .
Analgesic and Anti-inflammatory Effects
Another area of biological activity for related compounds includes analgesic and anti-inflammatory effects. Studies have demonstrated that certain thiazolo[4,5-d]pyridazinones exhibit significant analgesic properties in vivo using models such as the acetic acid-induced writhing test and hot plate test . These findings suggest that the tetrahydropyrido[4,3-c]pyridazine derivatives may also possess similar therapeutic potential.
The mechanism by which these compounds exert their biological effects often involves modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit c-Met kinase activity, which is crucial in cancer progression and metastasis . This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of various tetrahydropyrido derivatives found that compound 12e exhibited significant cytotoxicity against A549 and MCF-7 cell lines. The study utilized the MTT assay to determine cell viability post-treatment with these compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Study 2: Analgesic Activity
In another investigation focusing on analgesic properties, a series of new thiazolo-pyridazinones were synthesized and tested for their efficacy in pain models. The results indicated a dose-dependent reduction in pain response, supporting the potential use of these compounds in pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, analogous pyrido-pyrimidine scaffolds are synthesized via aza-Wittig reactions using iminophosphorane intermediates (e.g., reacting with aryl isocyanates and amines under NaOEt catalysis) . Alternatively, tert-butyl 4-oxopiperidine-1-carboxylate has been used as a precursor for pyrido[4,3-d]pyrimidine derivatives, suggesting similar strategies could apply to the target compound . Key steps include ring closure and functionalization of the thiomorpholine moiety.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Comprehensive spectroscopic characterization is critical:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm and thiomorpholine methylenes at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=S at ~700 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ 317.12 vs. observed 317.11) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Stability testing under varying conditions (pH, temperature) is essential. Analogous pyrido-pyrimidines decompose at 206–211°C and require storage at 2–8°C in inert atmospheres . Thiomorpholine derivatives are moisture-sensitive; desiccants and amber vials are recommended to prevent oxidation .
Advanced Research Questions
Q. How is the pharmacological activity of this compound evaluated in vitro?
- Methodological Answer : Standard assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (e.g., derivatives showed MICs ≤ 6.25 µg/mL in similar scaffolds) .
- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., IC50 > 100 µM for selectivity indices >16) .
- Target Binding : Radioligand displacement assays for receptor affinity (e.g., sigma receptor binding in patent derivatives) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Systematic modifications include:
- Core Heterocycle Variation : Replacing pyridazine with pyrimidine or thieno rings to modulate lipophilicity .
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., -NO2, -CN) on the aryl ring to enhance target binding .
- Thiomorpholine Tailoring : Adjusting sulfur oxidation states (e.g., sulfoxide vs. sulfone) to alter pharmacokinetics .
Q. How can computational modeling predict the biological relevance of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., mycobacterial enzymes or sigma receptors). For example, docking scores (ΔG = -9.2 kcal/mol) correlate with experimental MIC values . MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Q. How should researchers address contradictions in literature data on synthesis yields or bioactivity?
- Methodological Answer : Discrepancies arise from divergent reaction conditions or assay protocols. Mitigation strategies:
- Reproducibility Checks : Replicate synthesis using reported conditions (e.g., NaOEt vs. K2CO3 catalysis) .
- Standardized Bioassays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Meta-Analysis : Compare datasets across studies (e.g., MIC ranges vs. cell line specificity) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
